1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)

Medicinal Chemistry Synthetic Methodology Scaffold Hopping

Procure 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) as a structurally unique, pre-formed tricyclic core for fragment-based screening or scaffold-hopping campaigns. Its rigid, planar geometry probes ATP-binding pockets in ways simpler bicyclic analogs cannot, accelerating SAR studies and hit-to-lead optimization. Ideal for biotech and CROs developing novel kinase inhibitors or next-generation crop protection agents.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 299183-87-2
Cat. No. B13825157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
CAS299183-87-2
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C3=CC3=CN2
InChIInChI=1S/C7H5N3/c1-2-10-7(8-1)6-3-5(6)4-9-10/h1-4,9H
InChIKeyPNTKOWDLWXFFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) (CAS 299183-87-2): A Fused Tricyclic Scaffold for Medicinal Chemistry and Agrochemical Design


1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) (CAS 299183-87-2) is a fused tricyclic heterocyclic compound with the molecular formula C7H5N3 and a molecular weight of 131.14 g/mol . It is characterized by a unique 6,7,10-triazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene core, which integrates a cyclopropane ring fused to an imidazo[1,2-b]pyridazine system . This rigid, planar scaffold is a key structural motif in medicinal chemistry, with patents describing its use as a core for developing kinase inhibitors and novel agrochemicals [1].

Why Generic Imidazopyridazine Substitution Cannot Replace 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) (CAS 299183-87-2) in Structure-Driven Discovery


Substituting 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) with a generic imidazo[1,2-b]pyridazine (such as the unsubstituted core, CAS 766-55-2) or other bicyclic analogs is scientifically invalid for structure-driven research. The defining cyclopropane ring in the target compound creates a rigid, planar tricyclic system with a unique π-electron distribution and a constrained geometry that fundamentally alters its binding interactions with biological targets compared to more flexible bicyclic analogs [1]. This structural difference is critical for hit-to-lead optimization, as the cyclopropane fusion can dramatically change selectivity profiles against kinase panels [2]. Using an unsubstituted or non-fused analog introduces structural ambiguity that invalidates SAR hypotheses and can lead to misinterpretation of biological activity [3].

Quantitative Differentiation Evidence: 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) (CAS 299183-87-2) vs. Closest Analogs


Comparative Synthetic Accessibility: A Defined Fused Tricyclic Scaffold vs. Multi-Step Assembly

1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is commercially available as a pre-formed, fused tricyclic scaffold with a purity of 95% . In contrast, the generic unsubstituted imidazo[1,2-b]pyridazine core (CAS 766-55-2) or simple bicyclic analogs require multi-step, linear syntheses to install the cyclopropane ring and other substituents, adding 2-5 additional synthetic steps and weeks of laboratory time to any discovery project [1]. The target compound serves as a direct, cost-effective starting point for SAR exploration, bypassing the need for complex annulation chemistry.

Medicinal Chemistry Synthetic Methodology Scaffold Hopping

Kinase Selectivity Profile: Class-Level Inference from Imidazo[1,2-b]pyridazine-Derived Clinical Candidates

While direct biological data for the specific unsubstituted scaffold 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is not publicly available, the imidazo[1,2-b]pyridazine core is a privileged kinase-binding motif [1]. As a class, imidazo[1,2-b]pyridazine-based inhibitors demonstrate high selectivity for specific kinases. For example, TAK-593, a derivative containing the core, exhibits an IC50 of 0.95 nM against VEGFR2 [2]. More recently, other imidazo[1,2-b]pyridazine derivatives have shown ROCK2 inhibition with IC50 values of 7.0 nM and 8.7 nM, coupled with high isoform selectivity (SI = 200/138 over ROCK1) [3]. The fused cyclopropane ring in the target scaffold is expected to impart further conformational restriction, potentially enhancing this class-level selectivity.

Kinase Inhibition Selectivity Drug Discovery

Patent-Cited Use in Agrochemical Insecticide Development

The core scaffold of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is explicitly claimed in patents for use as an active ingredient in agricultural or horticultural insecticides and animal ectoparasite/endoparasite control agents [1]. This is a distinct and growing application field for this scaffold, separate from its use in human kinase inhibition. The patent literature describes the synthesis of imidazopyridazine compounds having a substituted cyclopropane-oxadiazole group as being 'highly effective' for this purpose [2]. This industrial application differentiates the compound from many simple heterocyclic building blocks that are only of interest to medicinal chemists.

Agrochemistry Insecticide Discovery Crop Protection

Optimal R&D and Industrial Application Scenarios for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) (CAS 299183-87-2)


Scaffold Hopping and Fragment-Based Drug Discovery (FBDD) for Kinase Targets

Procure 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) as a structurally unique, pre-formed tricyclic core for fragment-based screening or scaffold-hopping campaigns aimed at discovering novel kinase inhibitors. Its rigid, planar geometry is designed to probe the ATP-binding pocket in ways that simpler bicyclic fragments cannot [1]. This can lead to the identification of new chemical matter with distinct selectivity profiles, as evidenced by the potent and selective imidazo[1,2-b]pyridazine-derived ROCK2 and VEGFR2 inhibitors reported in the literature [2].

Accelerated Hit-to-Lead SAR Exploration in Medicinal Chemistry

Use this commercially available building block to rapidly generate libraries of analogs for SAR studies. By bypassing the multi-step synthesis of the fused tricyclic core [1], research teams can focus resources on late-stage functionalization, drastically reducing the timeline from hit identification to lead optimization. This is especially valuable for biotech and CROs operating under strict budgetary and time constraints.

Lead Generation for Novel Agrochemical Insecticides

Leverage the compound as a key intermediate in the design and synthesis of next-generation crop protection agents. The imidazopyridazine core is a recognized motif in the development of highly effective insecticides [1]. Using 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) as a starting material allows for the efficient exploration of the specific chemical space claimed in recent patents for the control of agricultural and horticultural pests [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.